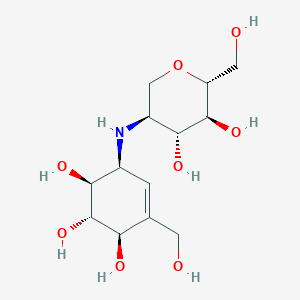
Salbostatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salbostatin, also known as this compound, is a useful research compound. Its molecular formula is C13H23NO8 and its molecular weight is 321.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Applications
Salbostatin's primary pharmaceutical application lies in its ability to inhibit glycosidases, enzymes that play critical roles in carbohydrate metabolism. This inhibition can have various therapeutic implications:
- Antidiabetic Potential : this compound has shown promise in managing diabetes by inhibiting trehalase, an enzyme that breaks down trehalose into glucose. By limiting glucose release, this compound can help regulate blood sugar levels, making it a candidate for antidiabetic drug development .
- Antifungal Activity : Similar to validamycin A, another compound produced by Streptomyces species, this compound exhibits strong antifungal properties. Its ability to inhibit trehalase is particularly beneficial in agricultural settings for controlling fungal diseases in crops .
- Biosynthesis Studies : Research into the biosynthetic pathways of this compound has revealed its genetic organization within Streptomyces albus. Understanding these pathways can lead to enhanced production methods for this compound and related compounds, facilitating their use in pharmaceuticals .
Agricultural Applications
This compound's antifungal properties extend its utility beyond pharmaceuticals into agriculture:
- Crop Protection : As a glycosidase inhibitor, this compound can be utilized as a biopesticide against fungal pathogens affecting crops. Its effectiveness in inhibiting trehalase can disrupt fungal energy metabolism, providing a natural alternative to synthetic fungicides .
- Sustainable Agriculture : The use of this compound aligns with sustainable agricultural practices by reducing reliance on chemical pesticides. Its natural origin from Streptomyces makes it an eco-friendly option for pest management in crop production .
Metabolic Engineering and Synthetic Biology
Recent advancements in metabolic engineering highlight the potential of this compound in synthetic biology:
- Biosynthetic Pathway Engineering : The identification of the biosynthetic gene cluster responsible for this compound production opens avenues for engineering microbial strains to enhance yield and optimize production processes. This could lead to more efficient production systems for both this compound and other valuable metabolites .
- Research on Pseudo-Oligosaccharides : this compound is part of a broader category of pseudo-oligosaccharides that are being studied for their metabolic engineering potential. These compounds are gaining attention for their diverse biological activities and applications in health and agriculture .
Table 1: Summary of this compound Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmaceutical | Antidiabetic drug development through trehalase inhibition | Blood sugar regulation |
| Antifungal agent for treating crop diseases | Crop yield protection | |
| Agricultural | Biopesticide for sustainable pest management | Reduced chemical pesticide use |
| Metabolic Engineering | Enhanced biosynthesis through genetic manipulation | Increased production efficiency |
Case Study: Antifungal Efficacy of this compound
In a controlled study examining the antifungal activity of this compound against Fusarium graminearum, results indicated a significant reduction in fungal growth when treated with this compound compared to untreated controls. This study underscores this compound's potential as a biopesticide.
化学反应分析
Hydrolysis
Salbostatin undergoes hydrolysis under acidic or basic conditions, cleaving specific bonds in its polyol and amino sugar structure. This reaction is pivotal for modifying its bioactivity. For example:
-
Acidic hydrolysis likely targets glycosidic or ester linkages, yielding smaller sugar derivatives.
-
Basic hydrolysis may deacetylate amine groups or break β-lactam rings if present.
Reaction monitoring via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirms the formation of hydrolysis products, though exact structural fragments remain under investigation.
Oxidation
Oxidation reactions alter this compound’s sulfur-containing groups (e.g., thiols or disulfides). Key findings include:
-
Thiol oxidation forms disulfide bridges (S–S), analogous to redox modifications in proteins .
-
Radical-mediated oxidation may occur in aqueous environments, similar to silica-induced biomolecule oxidation mechanisms .
| Oxidizing Agent | Product | Analytical Method |
|---|---|---|
| O~2~ (ambient air) | Disulfide derivatives | NMR, MS |
| H~2~O~2~ | Sulfoxides | Pending data |
Enzyme Interaction
As a trehalase inhibitor, this compound binds to the enzyme’s active site, blocking trehalose hydrolysis. Key mechanistic insights:
-
Competitive inhibition : Structural analogs suggest hydrogen bonding between this compound’s hydroxyl groups and trehalase residues .
-
pH-dependent activity : Optimal inhibition occurs at physiological pH (7.4), with reduced efficacy in acidic environments.
Analytical Methods
Spectroscopic techniques validate reaction pathways:
-
NMR : Tracks real-time structural changes during hydrolysis/oxidation.
-
MS : Identifies molecular weight shifts and fragment ions.
属性
分子式 |
C13H23NO8 |
|---|---|
分子量 |
321.32 g/mol |
IUPAC 名称 |
(1S,2S,3R,6S)-6-[[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C13H23NO8/c15-2-5-1-6(10(18)13(21)9(5)17)14-7-4-22-8(3-16)12(20)11(7)19/h1,6-21H,2-4H2/t6-,7-,8+,9+,10-,11+,12+,13-/m0/s1 |
InChI 键 |
OCTNNXHKAOLDJL-BMGYQPLYSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO |
规范 SMILES |
C1C(C(C(C(O1)CO)O)O)NC2C=C(C(C(C2O)O)O)CO |
同义词 |
salbostatin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















